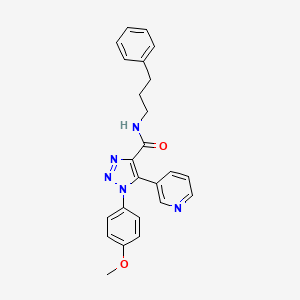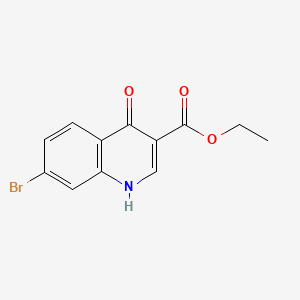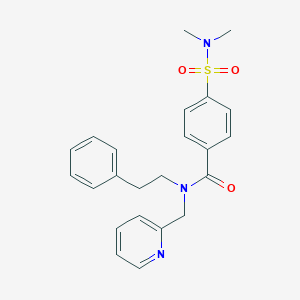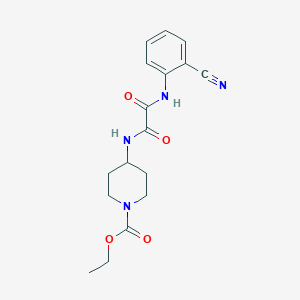
3-Cyclopropyl-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyclopropyl-2-thioxoimidazolidin-4-one is a chemical compound with the molecular formula C6H8N2OS and a molecular weight of 156.21 . It is a derivative of 2-thioxoimidazolidin-4-one (thiohydantoin), which is known to exhibit varied biological activity .
Synthesis Analysis
The synthesis of 2-thioxoimidazolidin-4-one derivatives, including 3-Cyclopropyl-2-thioxoimidazolidin-4-one, is often based on isothiocyanates . A one-pot reaction of aryl isothiocyanates with 3-(4-morpholinyl)alanine in an alkaline medium followed by treatment of the reaction mixture with fuming hydrochloric acid is a commonly used method .Molecular Structure Analysis
The molecular structure of 3-Cyclopropyl-2-thioxoimidazolidin-4-one is defined by its molecular formula, C6H8N2OS . Further details about its structure can be found in databases like ChemSpider .Chemical Reactions Analysis
The chemical reactions involving 3-Cyclopropyl-2-thioxoimidazolidin-4-one are primarily related to its synthesis. As mentioned earlier, the synthesis is often based on isothiocyanates . The starting aromatic isothiocyanates with donor substituents increase the yield of products up to 90% .Mechanism of Action
While the specific mechanism of action for 3-Cyclopropyl-2-thioxoimidazolidin-4-one is not mentioned in the retrieved papers, it’s known that 2-thioxoimidazolidin-4-one derivatives have varied biological activity . For example, some derivatives have been found to be effective inhibitors of the DNA repair enzyme TDP1 .
Future Directions
The future directions in the research of 3-Cyclopropyl-2-thioxoimidazolidin-4-one and its derivatives could involve further exploration of their biological activity. For instance, their potential as DNA repair enzyme inhibitors could be further investigated . Additionally, new synthetic approaches could be developed to improve the yield and efficiency of the synthesis process .
properties
IUPAC Name |
3-cyclopropyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c9-5-3-7-6(10)8(5)4-1-2-4/h4H,1-3H2,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHIORVPIOAPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CNC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2-thioxoimidazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyrazine](/img/structure/B2730302.png)






![2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2730313.png)
![5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2730314.png)



![Methyl 2-amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2730321.png)